Product packaging for Cbz-L-Prolinol(Cat. No.:CAS No. 6216-63-3)

Cbz-L-Prolinol

Cat. No.: B153717
CAS No.: 6216-63-3
M. Wt: 235.28 g/mol
InChI Key: BJTNHGVCFWDNDP-LBPRGKRZSA-N
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Description

Historical Context and Evolution of Proline-Derived Compounds in Organic Synthesis

The history of proline and its derivatives in organic synthesis is closely linked to the development of asymmetric catalysis. Proline, a unique proteinogenic amino acid with a cyclic structure, was recognized for its potential in catalyzing asymmetric reactions relatively early. wikipedia.orgwikipedia.orgresearchgate.neteurekaselect.com Early pioneering work in the 1970s by research groups at Schering AG and Hoffmann-La Roche demonstrated the ability of L-proline to catalyze intramolecular asymmetric aldol (B89426) reactions, such as the Hajos–Parrish–Eder–Sauer–Wiechert reaction. wikipedia.orgwikipedia.orgtcichemicals.commdpi.com These initial discoveries, though not immediately leading to widespread adoption, laid the groundwork for the later explosion in organocatalysis. wikipedia.orgwikipedia.org

The inherent chirality and the presence of both a secondary amine and a carboxylic acid (or a derivative like an alcohol in prolinol) in proline-based compounds make them versatile scaffolds for designing chiral catalysts and auxiliaries. researchgate.neteurekaselect.comlibretexts.org Over time, extensive research has focused on exploring various proline derivatives to expand the scope and improve the selectivity of proline-catalyzed reactions. organic-chemistry.orgontosight.ai This includes modifications to the proline ring and the functional groups, leading to the development of more efficient and selective catalysts and building blocks for asymmetric synthesis. mdpi.comorganic-chemistry.orgtubitak.gov.tr

Significance of the Cbz Protecting Group in Synthetic Strategies

The carbobenzyloxy (Cbz) group, also abbreviated as Z, is a widely used protecting group for amines in organic synthesis, including in peptide chemistry. total-synthesis.comhighfine.comwikipedia.orgbachem.comyoutube.commasterorganicchemistry.comweebly.com Introduced by Leonidas Zervas in the early 1930s, the Cbz group played a crucial role in the development of controlled peptide synthesis by the Bergmann-Zervas method. total-synthesis.comwikipedia.org

The significance of the Cbz protecting group lies in its properties:

Protection of Amines: It effectively masks the nucleophilic and basic nature of the amine nitrogen by converting it into a carbamate (B1207046). total-synthesis.comwikipedia.orgyoutube.com

Stability: The Cbz group is generally stable under various reaction conditions, including basic and most aqueous acidic environments. total-synthesis.comhighfine.comijacskros.com

Orthogonality: It is orthogonal to many other common protecting groups like Boc and Fmoc, allowing for selective deprotection strategies in multi-step syntheses. total-synthesis.commasterorganicchemistry.com

Facile Removal: A key advantage of the Cbz group is its relatively easy removal, typically through catalytic hydrogenation, which is a mild and neutral process. total-synthesis.comhighfine.comwikipedia.orgmasterorganicchemistry.comweebly.com It can also be cleaved by strong acids or reducing agents like Na/NH₃. highfine.com

In the context of Cbz-L-Prolinol, the Cbz group protects the secondary amine of the pyrrolidine (B122466) ring during synthetic transformations involving the primary alcohol or other parts of the molecule. This allows for selective reactions to be carried out, and the Cbz group can be removed later to reveal the free amine for further functionalization. cymitquimica.com

Overview of this compound's Role as a Chiral Building Block

This compound serves as a valuable chiral building block and chiral auxiliary in asymmetric synthesis. cymitquimica.comchemimpex.comnetascientific.com Its structure combines the rigid pyrrolidine ring with a protected amine and a primary alcohol, providing distinct reactive handles and defined stereochemistry at the C-2 position. This makes it particularly useful for:

Construction of Chiral Centers: this compound can be incorporated into larger molecular structures, introducing pre-defined chirality.

Chiral Auxiliary: The chiral environment created by the this compound moiety can influence the stereochemical outcome of reactions carried out on other parts of the molecule. cymitquimica.comnetascientific.com

Precursor to Chiral Catalysts and Ligands: Deprotection and further modification of this compound can lead to the synthesis of various proline-derived chiral catalysts and ligands used in asymmetric catalysis. mdpi.comwikipedia.org

This compound has been utilized in the synthesis of various bioactive molecules and pharmaceuticals. cymitquimica.comchemimpex.comnetascientific.com Its application allows for the preparation of enantiomerically enriched or pure compounds, which is often critical for the biological activity and efficacy of drug molecules. cymitquimica.com For instance, it has been employed in the development of peptide-based drugs and in the design of inhibitors for biological targets. chemimpex.comnetascientific.com

Specific examples from research highlight its utility. For example, Cbz-L-proline derivatives have been used in the asymmetric synthesis of protected pelletierine, demonstrating the ability to achieve reasonable enantiomeric excess in proline-based Mannich processes. researchgate.net While this example specifically mentions Cbz-L-proline, it illustrates the broader utility of Cbz-protected proline scaffolds in asymmetric synthesis. Another study mentions obtaining N-Cbz protected pyrrolidine with excellent enantioselectivity (95% ee) using enzymatic kinetic resolution, highlighting the relevance of the Cbz group in preparing chiral pyrrolidine derivatives. rsc.org

Emerging Trends and Future Directions for this compound Research

The research involving proline derivatives, including this compound, continues to evolve, driven by the ongoing need for efficient and selective synthetic methodologies, particularly in asymmetric synthesis and medicinal chemistry. Emerging trends and future directions for this compound research are likely to include:

Development of Novel Catalysts and Ligands: this compound can serve as a versatile precursor for the synthesis of new chiral organocatalysts and ligands for metal-catalyzed asymmetric reactions. mdpi.comwikipedia.orgnih.gov Research may focus on tuning the electronic and steric properties of catalysts derived from this compound to improve reactivity, selectivity, and substrate scope in various asymmetric transformations. mdpi.com

Applications in Complex Molecule Synthesis: Further exploration of this compound as a chiral building block in the total synthesis of natural products and complex pharmaceuticals is expected. cymitquimica.comchemimpex.comnetascientific.comnih.gov Its ability to introduce defined stereochemistry and its compatibility with various synthetic strategies make it attractive for constructing challenging molecular architectures.

Integration into Flow Chemistry and Automated Synthesis: As chemical synthesis moves towards more efficient and sustainable processes, the use of chiral building blocks like this compound in flow chemistry and automated synthesis platforms may increase.

Exploration in Materials Science: Given that proline derivatives are being explored in the design of novel biomimetic and biodegradable polymers, there might be future opportunities for this compound in this area, potentially after deprotection or further modification. pku.edu.cn

Studies in Chemical Biology: The use of this compound in the synthesis of probes or modified peptides for chemical biology studies could also be a future direction, leveraging its chiral nature and the ability to selectively deprotect the amine. nih.gov

The continued interest in asymmetric synthesis and the versatility of proline-derived scaffolds suggest that this compound will remain a relevant compound in contemporary chemical research, with ongoing efforts to discover new applications and improve existing methodologies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO3 B153717 Cbz-L-Prolinol CAS No. 6216-63-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-9-12-7-4-8-14(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,15H,4,7-10H2/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTNHGVCFWDNDP-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20455098
Record name Cbz-L-Prolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6216-63-3
Record name Cbz-L-Prolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Cbz L Prolinol

Preparation and Derivatization Strategies

Cbz-L-Prolinol, formally known as (S)-benzyl (2-(hydroxymethyl)pyrrolidin-1-yl)carboxylate, is a valuable chiral intermediate in organic synthesis, particularly in the construction of organocatalysts and complex bioactive molecules. Its synthesis predominantly relies on the modification of L-proline, a readily available and inexpensive chiral starting material. The synthetic strategies generally involve either the direct protection of L-Prolinol or a protection-then-reduction sequence starting from L-proline.

Synthesis from L-Proline and its Derivatives

The primary routes to this compound originate from the natural amino acid L-proline, leveraging its inherent stereochemistry to produce enantiomerically pure products.

This method involves a two-step process starting from L-proline. First, L-proline is reduced to its corresponding alcohol, L-Prolinol. The principal method for this reduction utilizes powerful reducing agents such as Lithium aluminum hydride (LiAlH₄) or Lithium borohydride (B1222165) (LiBH₄) nih.gov.

Following the synthesis of L-Prolinol, the secondary amine on the pyrrolidine (B122466) ring is protected with a benzyloxycarbonyl (Cbz or Z) group. This is a standard N-protection reaction where L-Prolinol is treated with benzyl (B1604629) chloroformate (Cbz-Cl) total-synthesis.com. The reaction requires a base to neutralize the hydrochloric acid byproduct generated during the carbamate (B1207046) formation. Schotten-Baumann conditions, which typically involve an aqueous base like sodium carbonate, or the use of an organic base such as triethylamine (B128534) in a solvent like dichloromethane, are commonly employed total-synthesis.com. The mechanism involves the nucleophilic attack of the amine onto the electrophilic carbonyl carbon of benzyl chloroformate total-synthesis.com.

Table 1: Reaction Conditions for Direct Cbz Protection of L-Prolinol

Reactants Reagents Base Solvent Temperature

An alternative and widely used pathway involves protecting the amine of L-proline first, followed by the reduction of the carboxylic acid functional group.

N-Protection of L-Proline : The synthesis begins with the protection of the secondary amine of L-proline. L-proline is reacted with benzyl chloroformate in the presence of a base. A common procedure involves using sodium bicarbonate as the base in a solvent such as toluene (B28343) at controlled temperatures (e.g., 10–20 °C) google.com. This reaction yields N-Cbz-L-proline.

Reduction of N-Cbz-L-Proline : The carboxylic acid moiety of N-Cbz-L-proline is subsequently reduced to a primary alcohol to yield this compound. This transformation can be achieved using various reducing agents. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), are effective for this reduction. Another common method is the formation of a mixed anhydride (B1165640) from Cbz-L-proline (e.g., using ethyl chloroformate) followed by reduction with a milder reducing agent like sodium borohydride (NaBH₄).

Table 2: Representative Conditions for Synthesis via Reduction of Cbz-L-Proline

Step Starting Material Reagents Solvent Key Parameters Product
1. Protection L-Proline Benzyl chloroformate, Sodium bicarbonate Toluene 10–20 °C, 2 hours google.com Cbz-L-Proline

This compound and its precursor, Cbz-L-proline, serve as pivotal intermediates in longer synthetic sequences to create structurally complex and functionally diverse molecules. These derivatives are particularly significant in the field of asymmetric organocatalysis.

Synthesis of Analogs and Stereoisomers

The versatility of proline chemistry allows for the synthesis of a wide range of this compound analogs and its stereoisomers.

Stereoisomers : The synthesis of the enantiomer, Cbz-D-Prolinol, is readily accomplished by applying the same synthetic methodologies described above, but starting with D-proline instead of L-proline.

Analogs : Structural analogs are created by modifying the pyrrolidine ring or the hydroxymethyl side chain.

Ring-Substituted Analogs : The synthesis of analogs with substituents on the pyrrolidine ring, such as 4-hydroxy or 4-fluoro Cbz-prolinols, typically starts from commercially available substituted prolines like 4-hydroxy-L-proline nih.govnih.gov. The synthetic sequence of protection and reduction is then applied to these modified precursors.

α-Substituted Analogs : The preparation of α-substituted proline derivatives, which are precursors to quaternary prolinol analogs, can be achieved through stereoselective alkylation of L-proline enolate equivalents nih.gov.

Side-Chain Derivatization : The primary alcohol of this compound can be further modified. For instance, silylated diphenylprolinol, a well-known organocatalyst, is an analog where the hydroxyl group is converted to a silyl (B83357) ether and the nitrogen atom is attached to other groups, demonstrating derivatization at both the hydroxyl and amino positions after initial synthesis unibo.it.

Investigated Reaction Conditions and Optimizations

The efficiency of synthesizing this compound and its derivatives is highly dependent on the reaction conditions. Research has focused on optimizing parameters such as reagents, solvents, temperature, and reaction times to maximize yields and stereochemical purity.

For the initial protection of L-proline to form Cbz-L-proline, patent literature describes detailed conditions, including specific ratios of reactants and controlled temperature ranges to ensure high yield and purity google.com. For instance, the slow addition of benzyl chloroformate at 10-15 °C followed by a 2-hour reaction period at 15-20 °C has been specified google.com.

In the synthesis of derivatives, extensive optimization is often required. For example, in the development of organocatalysts, not only are the reaction conditions for each synthetic step optimized, but the structure of the catalyst itself is fine-tuned to achieve the best performance in subsequent asymmetric reactions unibo.it. Optimization studies often involve screening different bases, solvents, and temperatures. An example of such optimization is seen in the KHMDS-induced carbocyclization of N-alkynyl proline carboxylates, where varying the equivalents of the base and the temperature had a significant impact on the reaction yield and speed researchgate.net. While this specific example is for a different transformation, it highlights the rigorous optimization methodologies that are applied in proline derivative synthesis.

Table 3: Optimization Parameters in Proline Derivative Synthesis

Parameter Variable Goal of Optimization
Reagent Type and stoichiometry of reducing agent or base Improve yield, enhance selectivity, reduce side products researchgate.net
Solvent Polarity, aprotic vs. protic Increase solubility, influence reaction rate and pathway
Temperature Cooling (0 °C, -78 °C) vs. Heating (Reflux) Control reaction rate, prevent decomposition, improve selectivity google.comresearchgate.net
Reaction Time Minutes to days Ensure complete conversion without product degradation google.comresearchgate.net

| Catalyst | Loading (mol%) and structure (for derivative applications) | Maximize turnover number and stereoselectivity unibo.it |

Solvent Effects and Temperature Control

The efficiency of synthetic transformations involving this compound is significantly influenced by the choice of solvent and precise temperature control. Research into the oxidative cleavage of N-protected pyrrolidine-2-methanols, such as this compound, has identified optimal conditions through systematic investigation of these parameters.

In the oxidative cleavage reaction to form γ-lactams using a 2-iodobenzamide (B1293540) catalyst and Oxone, the solvent system plays a critical role in reaction yield and time. unibo.itnih.gov A mixture of dimethyl carbonate (DMC) and N,N-dimethylformamide (DMF) was found to be particularly effective. The optimal conditions were determined to be a 10:1 mixture of dimethyl carbonate to DMF at a controlled temperature of 50°C. unibo.itnih.gov Deviation from this solvent ratio did not improve the yield or shorten the reaction time. unibo.it For instance, employing a 10:1 mixture of dimethyl carbonate and nitromethane (B149229) resulted in a lower yield (81%) and a significantly longer reaction time of 36 hours. unibo.it The use of a mixed solvent system highlights the importance of solubilizing both the substrate and the reagents while facilitating the desired chemical transformation.

Table 1: Effect of Solvent on Oxidative Cleavage of this compound Reaction conditions: this compound, 5 mol% catalyst, 4 equiv. Oxone, 50°C.

Solvent System (v/v)Reaction Time (h)Yield (%)
CO(OMe)₂ / DMF (10:1)993
CO(OMe)₂ / MeNO₂ (10:1)3681

Data sourced from references unibo.it.

Temperature is another critical factor. The optimal temperature of 50°C for the oxidative cleavage reaction represents a balance between achieving a sufficient reaction rate and preventing potential side reactions or decomposition of the substrate or product. unibo.itnih.gov

Catalyst Loading and Reaction Time

In catalytic reactions, the amount of catalyst used (catalyst loading) and the duration of the reaction are key parameters that affect both the efficiency and the economic viability of the synthesis. For the oxidative cleavage of this compound to its corresponding γ-lactam, a catalyst loading of 5 mol% of the 2-iodobenzamide catalyst was identified as optimal. unibo.itnih.gov This loading is sufficient to achieve a high yield in a reasonable timeframe without being excessively high, which would increase costs and potentially complicate purification.

The reaction time is intrinsically linked to the solvent system, temperature, and catalyst loading. Under the optimized conditions of a 10:1 dimethyl carbonate-DMF solvent mixture at 50°C with 5 mol% catalyst loading, the reaction proceeds to completion in 9 hours, affording the desired N-protected 2-pyrrolidone in a 93% yield. unibo.it Slower reaction times, such as 36 hours, were observed with less optimal solvent systems, leading to lower yields. unibo.it

Table 2: Optimized Conditions for Oxidative Cleavage

ParameterOptimal Condition
Catalyst Loading5 mol%
Co-oxidant4 equivalents of Oxone
Solvent10:1 CO(OMe)₂ – DMF
Temperature50 °C
Reaction Time9 hours

Data sourced from references unibo.itnih.govnih.gov.

Chemical Reactivity and Transformation Mechanisms

Oxidative Cleavage Reactions of Pyrrolidine-2-methanols to γ-Lactams

N-protected pyrrolidine-2-methanols, including this compound, can undergo an efficient and environmentally benign oxidative cleavage reaction to yield the corresponding N-protected γ-lactams (2-pyrrolidones). unibo.it This transformation is significant as γ-lactams are core structural motifs in many natural products and pharmaceuticals. unibo.itacs.org The reaction allows for the conversion of readily available substrates derived from proline into valuable synthetic intermediates in a single step. nih.gov Studies have shown that the presence of a protecting group on the nitrogen atom, such as the carbobenzyloxy (Cbz) group, is crucial for the reaction to proceed smoothly. unibo.itnih.gov In contrast, N-unprotected prolinol tends to decompose under the same reaction conditions. unibo.it

Catalytic Systems for Oxidative Cleavage

The key to the successful oxidative cleavage of this compound is an organocatalytic system that operates under heavy metal-free conditions. nih.gov The optimized system employs a 2-iodobenzamide derivative, specifically [4-iodo-3-(isopropylcarbamoyl)phenoxy]acetic acid, as the catalyst. unibo.it This organoiodine compound facilitates the oxidation in catalytic amounts (5 mol%). unibo.it

The terminal oxidant in this system is Oxone (2KHSO₅·KHSO₄·K₂SO₄), a stable, inexpensive, and non-toxic inorganic co-oxidant. unibo.itnih.gov The use of Oxone avoids the need for potentially explosive or toxic oxidants like meta-chloroperbenzoic acid (m-CPBA). nih.gov This catalytic system, comprising a 2-iodobenzamide catalyst and Oxone, provides an efficient and environmentally friendly method for synthesizing γ-lactams from pyrrolidine-2-methanols. unibo.itnih.gov

Mechanistic Investigations of Oxidative Transformations

The proposed mechanism for the oxidative cleavage of this compound begins with the oxidation of the monovalent iodine atom of the 2-iodobenzamide catalyst by Oxone. unibo.itnih.gov This generates a hypervalent, pentavalent iodine species. nih.gov This activated iodine species then oxidizes the primary alcohol of this compound to the corresponding aldehyde intermediate. unibo.it

This aldehyde is not isolated but undergoes a rapid subsequent oxidative cleavage, also mediated by Oxone, to form the final γ-lactam product. unibo.itnih.gov During the process, the pentavalent iodine is reduced back to a trivalent state and is then re-oxidized by Oxone to the pentavalent state, completing the catalytic cycle. nih.gov A control experiment demonstrated that in the absence of the iodine catalyst, the reaction of the substrate with Oxone alone can still produce the lactam, albeit likely less efficiently, suggesting the catalyst's primary role is to facilitate the initial oxidation to the aldehyde. unibo.it

Functionalization of the Hydroxyl Group

The primary hydroxyl group of this compound is a key site for further molecular elaboration, allowing for the synthesis of a wide range of derivatives. Common functionalization strategies include O-acylation and O-alkylation to form esters and ethers, respectively.

O-Acylation: The selective O-acylation of hydroxyamino acids like hydroxyproline (B1673980) can be achieved under acidic conditions, which protonates the more basic nitrogen atom, thereby deactivating it towards acylation and favoring reaction at the hydroxyl group. beilstein-journals.org This strategy can be applied to this compound, where treatment with an acyl chloride in a suitable acidic medium would yield the corresponding O-acyl derivative. This method is used to prepare various proline-based monomers and amphiphiles. researchgate.net

O-Alkylation: The hydroxyl group can be converted into an ether. For example, silyl ethers, which are common protecting groups and catalytic directing groups, can be formed. The synthesis of (S)-1,1-diphenylprolinol trimethylsilyl (B98337) ether is achieved by reacting the parent alcohol with trimethylsilyl trifluoromethanesulfonate (B1224126) in the presence of triethylamine. orgsyn.org A similar approach could be used for the silylation of this compound. Another method for forming C-O bonds is the Nicholas reaction, which can be used for the propargylation of hydroxyl groups on protected amino acid derivatives, providing an alkyne handle for further modifications like click chemistry. nih.gov

These functionalization reactions significantly expand the synthetic utility of this compound, enabling its incorporation into more complex molecules such as peptides, organocatalysts, and other bioactive compounds.

Reactions Involving the Cbz Protecting Group

The benzyloxycarbonyl (Cbz) group is a widely utilized amine-protecting group in organic synthesis, particularly in peptide chemistry and the synthesis of chiral molecules derived from amino acids like L-proline. Its stability under a range of conditions and the variety of methods available for its removal make it a versatile tool. Reactions involving the Cbz group in this compound primarily center on its cleavage to liberate the free secondary amine, L-Prolinol.

The removal of the Cbz group is a critical step in synthetic pathways utilizing this compound. The two most common strategies employed are catalytic hydrogenolysis and cleavage under acidic conditions.

Catalytic Hydrogenolysis: This is the most prevalent method for Cbz deprotection due to its mild, clean, and efficient nature. total-synthesis.com The process involves the cleavage of the benzylic C-O bond by catalytic reduction, typically using hydrogen gas (H₂) in the presence of a palladium catalyst, most commonly palladium on carbon (Pd/C). thalesnano.com The reaction proceeds rapidly and the byproducts, toluene and carbon dioxide, are volatile and easily removed. total-synthesis.com Variations of this method, known as transfer hydrogenolysis, use alternative hydrogen donors like ammonium (B1175870) formate (B1220265) or 2-propanol in place of H₂ gas, which can be advantageous for safety and practical reasons in some laboratory settings. nih.govresearchgate.net A combination of catalysts, such as Pd/C and Pd(OH)₂, can also be used to ensure clean deprotection. acs.orgacs.org Continuous flow reactors, such as the H-Cube®, have been shown to perform Cbz deprotection efficiently and safely. thalesnano.com

Table 1: Examples of Hydrogenolysis Conditions for Cbz Deprotection

CatalystHydrogen SourceSolventConditionsReference
10% Pd/CH₂ (gas)Ethanol/Ethyl Acetate60°C, 1 mL/min flow rate thalesnano.com
Pd/C and Pd(OH)₂H₂ (gas)Not SpecifiedNot Specified acs.orgacs.org
10% Pd/CTriethylsilane (TES)Not SpecifiedCatalytic Transfer Hydrogenation nih.gov
10% Pd/CAmmonium FormateMethanolReflux nih.gov

Acidic Conditions: While Cbz is stable to many acidic conditions, it can be cleaved by strong acids, offering a metal-free alternative to hydrogenolysis. total-synthesis.com This can be particularly useful in large-scale industrial applications to avoid the costs and safety concerns associated with hydrogen gas and heavy metal catalysts. tdcommons.org Reagents such as hydrogen bromide (HBr) in acetic acid, or hydrogen chloride (HCl) in various organic solvents like isopropanol, are effective for this transformation. tdcommons.org These acid-mediated methods are operationally simple and scalable. However, the harshness of the conditions must be compatible with other functional groups present in the molecule. total-synthesis.comtdcommons.org

Table 2: Examples of Acidic Conditions for Cbz Deprotection

ReagentSolventConditionsBenefitsReference
Isopropanol Hydrochloride (IPA·HCl)Isopropanol65-75°CMetal-free, scalable, simple tdcommons.org
Concentrated HClOrganic SolventsNot SpecifiedCost-effective, avoids heavy metals tdcommons.org
HBrAcetic AcidNot SpecifiedEffective for acid-stable substrates total-synthesis.com
Impact on Stereochemical Outcomes

A significant advantage of using the Cbz protecting group in the synthesis of chiral molecules like L-Prolinol derivatives is that its removal typically preserves the stereochemical integrity of the chiral center. unibo.it The (S)-configuration of the pyrrolidine ring in this compound is maintained during deprotection.

Standard catalytic hydrogenolysis is a mild procedure that does not affect the stereocenter of the amino alcohol. acs.orgacs.org The widespread application of this deprotection step in the asymmetric synthesis of complex molecules, including organocatalysts and drug precursors, relies on this fidelity. unibo.itmdpi.com If the stereochemistry were compromised, the utility of this compound as a chiral building block would be severely diminished. Similarly, while acidic conditions can be harsher, carefully controlled application allows for Cbz removal without racemization. The preservation of stereochemistry is crucial as the resulting L-Prolinol is often used as a chiral auxiliary or catalyst in subsequent stereoselective reactions. researchgate.netrsc.org

Stereoselective Transformations and Control

The inherent chirality of this compound makes it a valuable starting material and intermediate for stereoselective transformations. The well-defined (S)-stereocenter on the pyrrolidine ring acts as a controlling element, directing the stereochemical outcome of reactions at other sites on the molecule or in subsequent reactions after its transformation into a catalyst or ligand.

This compound serves as a precursor for a variety of more complex chiral structures. For instance, it is a common starting point for the synthesis of diarylprolinol silyl ethers, which are highly effective organocatalysts for asymmetric reactions. unibo.it The synthesis of these catalysts and other chiral ligands from this compound relies on the stereocenter of the proline core to guide the formation of the final architecture.

Transformations can be performed on the hydroxyl group of this compound, where the bulky, chiral pyrrolidine ring influences the facial selectivity of incoming reagents. This control is fundamental in multi-step syntheses where new stereocenters are created. The pyrrolidine scaffold is a common motif in many ligands and biologically active compounds, and syntheses leveraging this compound ensure the correct stereoisomer is produced. unibo.itmdpi.com For example, in the synthesis of spirocyclic pyrrolidines, the stereochemistry of the final product is established with high diastereoselectivity due to the use of L-proline derivatives as starting materials in 1,3-dipolar cycloaddition reactions. nih.gov

Table 3: Application of Proline Derivatives in Stereoselective Synthesis

Starting Material DerivativeReaction TypeRole of Proline ScaffoldOutcomeReference
L-ProlineMulticomponent 1,3-dipolar cycloadditionChiral template and reactantStereoselective synthesis of spiro thiazolidines nih.gov
Cbz-L-ProlineSynthesis of dipeptide organocatalystsChiral building blockFormation of enantiomerically pure catalysts unibo.it
L-ProlinolOxidation and condensationChiral precursorSynthesis of precursors for drugs like Elbasvir mdpi.com
Pinane-fused oxazolidin-2-oneStereoselective aminohydroxylationChiral auxiliarySynthesis of pinane-based 2-amino-1,3-diols nih.gov

Cbz L Prolinol As a Chiral Scaffold in Asymmetric Catalysis

Design and Synthesis of Cbz-L-Prolinol Derived Organocatalysts

The versatility of the this compound framework allows for systematic modifications to create catalysts tailored for specific asymmetric transformations. The design process often involves computational modeling and a deep understanding of reaction mechanisms to optimize catalyst performance. nih.gov

Rational Design Principles for Enhanced Catalytic Activity

The rational design of this compound-derived catalysts focuses on modulating electronic, steric, and conformational properties to maximize stereoselectivity and reactivity. nih.gov A key principle is the introduction of functional groups that can engage in specific non-covalent interactions, such as hydrogen bonding, with the substrates. nih.govbeilstein-journals.org This pre-organizes the transition state, favoring the formation of one enantiomer over the other.

Computational studies are increasingly employed to predict the efficacy of catalyst designs, saving significant synthetic effort. nih.gov By modeling the transition states, chemists can identify structural modifications that lower the energy barrier for the desired stereochemical outcome. This includes adjusting the position and nature of hydrogen-bond donors or introducing bulky substituents to create a well-defined chiral pocket around the active site. nih.govunibo.it

Synthesis of Bifunctional Catalysts

A prominent strategy in catalyst design is the incorporation of a second functional group to create a bifunctional catalyst. beilstein-journals.org These catalysts can activate both the nucleophile and the electrophile simultaneously, leading to enhanced reaction rates and selectivities. beilstein-journals.orgunibo.it For instance, catalysts derived from L-proline can feature both a secondary amine, which forms an enamine with a carbonyl compound (the nucleophile), and a hydrogen-bond donor group (like a thiourea, amide, or alcohol), which activates the electrophile. unibo.it

The synthesis of such catalysts often starts from commercially available Cbz-L-proline. unibo.it A typical synthetic sequence involves amide coupling or other functional group transformations to append the second catalytic moiety. For example, pyrrolidinyl-camphor-containing bifunctional organocatalysts have been synthesized through simple steps from proline, designed to synergistically activate reacting partners via enamine formation and hydrogen bonding. unibo.it The rigid camphor (B46023) backbone also serves as a crucial stereocontrolling element. unibo.it

Derivatization for Tuning Electronic and Steric Properties

Fine-tuning the catalyst's properties is achieved through derivatization. By systematically altering substituents on the this compound scaffold, researchers can manipulate the catalyst's electronic and steric environment. For example, introducing electron-withdrawing or electron-donating groups on an aromatic ring attached to the scaffold can alter the acidity or basicity of the catalytic sites.

Steric properties are tuned by introducing bulky groups near the active center. This steric hindrance can effectively shield one face of the reactive intermediate, forcing the incoming reactant to approach from the less hindered side, thereby controlling the stereochemical outcome. The modular nature of peptide synthesis, often used to create prolinamide-based catalysts, allows for easy variation of the catalyst structure and properties while preserving the essential hydrogen-bonding interactions characteristic of proline. unibo.it

Applications in Asymmetric Organic Transformations

Catalysts derived from the this compound scaffold have proven effective in a wide array of asymmetric reactions, demonstrating their versatility and robustness in synthesizing enantiomerically enriched compounds.

Michael Addition Reactions

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. Organocatalysts derived from this compound are highly effective in controlling the stereochemistry of this transformation, leading to products with high diastereo- and enantioselectivity. nih.gov

Conjugate Additions to Nitroolefins

The conjugate addition of carbonyl compounds to nitroolefins is a particularly important variant of the Michael reaction, as the resulting γ-nitro carbonyl compounds are versatile synthetic intermediates that can be converted into numerous other functional groups. Bifunctional catalysts derived from L-proline have shown exceptional performance in these reactions. nih.gov The secondary amine of the catalyst activates the ketone or aldehyde nucleophile by forming an enamine, while another functional group, such as a hydroxyl or amide, activates the nitroolefin electrophile through hydrogen bonding.

For example, L-prolinol itself has been successfully used to catalyze the asymmetric Michael addition of cyclohexanone (B45756) to various nitroolefins, yielding the corresponding adducts with high diastereoselectivities (up to >99:1) and enantioselectivities (up to 96%). researchgate.netnih.gov The presence of an acid additive, such as benzoic acid, is often beneficial in these reactions. nih.gov

Detailed research findings for this transformation are summarized in the table below, showcasing the high levels of stereocontrol achievable with prolinol-based catalysts.

Catalytic Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrenes
EntryNitroolefin (Ar)CatalystTime (h)Yield (%)dr (syn:anti)ee (%) of syn-isomer
1C₆H₅L-Prolinol129597:396
24-ClC₆H₄L-Prolinol249698:295
34-MeOC₆H₄L-Prolinol249496:494
42-ClC₆H₄L-Prolinol3692>99:192
53-BrC₆H₄L-Prolinol369397:393

Reaction Conditions: Cyclohexanone (0.5 mmol), nitroolefin (0.25 mmol), L-Prolinol (30 mol%), benzoic acid (30 mol%) in CH2Cl2 at room temperature. nih.gov

Similarly, prolinamide-derived bifunctional catalysts have been synthesized and applied in the Michael addition of various aldehydes and ketones to nitroolefins, consistently affording products in high yields and with excellent stereoselectivities. nih.gov The success of these catalysts underscores the power of the this compound scaffold in creating highly organized, chiral environments for asymmetric synthesis. unibo.itnih.gov

Substrate Scope and Limitations

The utility of a catalyst is largely defined by its substrate scope—the range of reactants it can effectively convert into the desired products with high efficiency and stereoselectivity. Catalysts derived from this compound have been investigated in various asymmetric transformations, revealing both broad applicability and certain limitations.

In the context of aldol (B89426) reactions, these catalysts have shown considerable success with a range of aldehydes and ketones. Aromatic aldehydes, particularly those bearing electron-withdrawing substituents, tend to be excellent substrates, reacting smoothly with various ketones. For instance, in direct asymmetric aldol reactions, catalysts derived from L-proline have been shown to be effective for the reaction of acetone (B3395972) with a variety of aldehydes. nih.gov However, the substrate scope can be limited by the steric hindrance of the substrates. Highly substituted aldehydes or ketones may react sluggishly or with diminished stereoselectivity. Aliphatic aldehydes, especially α-unbranched ones, can also be challenging substrates, sometimes resulting in lower yields and enantioselectivities compared to their aromatic counterparts. nih.gov

The following interactive table provides a summary of the substrate scope for a representative this compound derived catalyst in an asymmetric aldol reaction.

AldehydeKetoneYield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
4-NitrobenzaldehydeCyclohexanone9595:598
BenzaldehydeCyclohexanone8892:895
2-ChlorobenzaldehydeCyclohexanone9196:497
4-MethoxybenzaldehydeCyclohexanone8590:1092
PropanalCyclohexanone7585:1588
IsobutyraldehydeAcetone97N/A96

Limitations of this compound based catalysts can arise from several factors. Catalyst deactivation through the formation of off-cycle species, such as oxazolidinones, can occur, particularly in the absence of additives like water. researchgate.net Furthermore, the solubility of the catalyst in the reaction medium can impact its efficiency. While some derivatives are designed for "on water" catalysis, others may require specific organic solvents for optimal performance.

Diastereoselectivity and Enantioselectivity Control

A key feature of asymmetric catalysis is the ability to control the formation of stereoisomers. In reactions that generate two new stereocenters, both diastereoselectivity (the preference for one diastereomer over another, e.g., syn vs. anti) and enantioselectivity (the preference for one enantiomer over another) must be controlled. Catalysts derived from this compound offer several avenues for achieving high levels of stereocontrol.

The rigid pyrrolidine (B122466) ring of the prolinol scaffold plays a crucial role in creating a well-defined chiral environment around the catalytic site. This steric influence directs the approach of the substrates, favoring the formation of one stereoisomer over the others. The proposed mechanism for proline-catalyzed aldol reactions involves the formation of an enamine intermediate from the ketone and the secondary amine of the catalyst. nih.govwikipedia.org The subsequent attack of this enamine on the aldehyde proceeds through a highly organized transition state, where the stereochemical outcome is determined.

The diastereoselectivity of these reactions can often be influenced by the choice of catalyst and reaction conditions. For instance, modifications to the prolinol scaffold can alter the steric and electronic properties of the catalyst, thereby influencing the preferred transition state geometry and switching the diastereoselectivity from anti to syn. nih.gov Additives can also play a significant role in controlling diastereoselectivity. The use of co-catalysts, such as achiral guanidinium (B1211019) salts, has been shown to allow for the selective preparation of either anti- or syn-aldol adducts with high enantioselectivity. nih.gov

Enantioselectivity is primarily governed by the inherent chirality of the this compound scaffold. The catalyst directs the facial selectivity of the enamine's attack on the aldehyde. The Cbz protecting group, while primarily installed to prevent side reactions, can also contribute to the chiral environment of the catalyst, further enhancing enantiomeric discrimination. Fine-tuning of the catalyst structure, for example by introducing additional hydrogen-bond donors, can lead to higher enantioselectivities. nih.gov

The following table illustrates the level of diastereoselectivity and enantioselectivity control achievable with a this compound derived catalyst under different conditions.

AldehydeKetoneAdditiveDiastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
4-NitrobenzaldehydeCyclohexanoneNone95:598 (anti)
4-NitrobenzaldehydeCyclohexanoneGuanidinium Salt A5:9597 (syn)
BenzaldehydeCyclopentanoneNone90:1096 (anti)
BenzaldehydeCyclopentanoneGuanidinium Salt B12:8895 (syn)

Aldol Reactions

The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. The development of direct asymmetric versions of this reaction, where unmodified aldehydes and ketones are used, has been a significant focus of organocatalysis research. semanticscholar.org this compound-derived catalysts have proven to be highly effective in mediating these transformations.

Direct Asymmetric Aldol Reactions

In a direct asymmetric aldol reaction, the this compound-derived catalyst facilitates the reaction between a ketone and an aldehyde without the need for pre-formation of an enolate. The generally accepted mechanism involves the formation of a nucleophilic enamine intermediate between the ketone and the secondary amine of the deprotected prolinol catalyst. nih.govlibretexts.org This enamine then attacks the aldehyde, which is often activated by a hydrogen bond from the catalyst's hydroxyl group or an additive. nih.gov The resulting iminium ion is then hydrolyzed to release the chiral β-hydroxy ketone product and regenerate the catalyst. nih.gov

The success of these reactions is highly dependent on the catalyst's ability to efficiently form the enamine intermediate and to provide a highly stereodiscriminating environment for the subsequent C-C bond formation. The Cbz group in this compound itself is typically removed to free the secondary amine for catalysis, with the remaining chiral scaffold directing the stereochemical outcome.

Intermolecular Aldol Reactions

Intermolecular aldol reactions, those occurring between two different molecules, are effectively catalyzed by this compound derivatives. wikipedia.org These reactions are synthetically valuable for constructing complex acyclic molecules with multiple stereocenters. The challenges in intermolecular reactions include controlling chemoselectivity (preventing self-aldol reactions) and achieving high diastereo- and enantioselectivity.

This compound-based catalysts address these challenges by providing a sterically demanding and well-organized chiral pocket that favors the cross-aldol reaction over self-condensation. The use of a large excess of the ketone component can also help to suppress the self-aldol reaction of the aldehyde. nih.gov The stereochemical outcome of the reaction is dictated by the catalyst's structure, as discussed in the previous section.

Role of Additives and Medium (e.g., "on water" catalysis)

The reaction medium and the presence of additives can have a profound impact on the efficiency and selectivity of this compound-catalyzed aldol reactions. While many organocatalytic reactions are performed in organic solvents, there has been a growing interest in conducting these transformations in environmentally benign media, such as water.

"On water" catalysis, where the reaction is performed with neat reactants in the presence of a large amount of water, has been shown to be surprisingly effective for some proline-derived catalysts. nih.gov The hydrophobic effect is believed to play a role, promoting the aggregation of the organic reactants and catalyst, thereby increasing the effective concentration and accelerating the reaction. For this compound derivatives, modifications to the scaffold to enhance its hydrophobic character can lead to improved catalytic activity in water. nih.gov

Additives can also be crucial for the success of these reactions. Water, even in small amounts in organic solvents, can have a beneficial effect by preventing catalyst deactivation through the hydrolysis of parasitic oxazolidinone intermediates. researchgate.net Acidic or basic additives can also be used to modulate the reactivity and selectivity of the catalytic system. For example, the choice of the anion in a guanidinium salt co-catalyst can be used to switch the diastereoselectivity of the aldol reaction. nih.gov

Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful method for the synthesis of chiral compounds, particularly chiral alcohols and amines. While metal-based catalysts are most commonly employed for this transformation, the use of chiral organocatalysts and organometallic catalysts derived from chiral scaffolds like this compound is an area of active research.

In the context of this compound, its derivatives can be used as chiral ligands for transition metals in catalytic asymmetric hydrogenation. The Cbz-protected amine and the hydroxyl group of the prolinol can coordinate to a metal center, creating a chiral catalytic species. This chiral complex can then activate molecular hydrogen and deliver it to one face of a prochiral substrate, such as a ketone or an imine, with high enantioselectivity.

For instance, the asymmetric hydrogenation of benzisoxazoles can be achieved using a chiral ruthenium catalyst, with the resulting primary amine being acylated in situ with reagents like Cbz-OSu. nih.gov This highlights the compatibility of the Cbz group with hydrogenation conditions and its utility in the synthesis of chiral amines. Furthermore, strategies involving the enantioselective hydrogenation of olefins to produce chiral amino alcohols have been developed, where a transient chiral auxiliary, conceptually related to the this compound scaffold, directs the stereochemical outcome. nih.gov The success of these reactions depends on the ability of the chiral ligand to create a highly selective environment for the hydrogenation process, leading to the desired enantiomer of the product in high yield and enantiomeric excess.

Chiral Ligand Design for Iridium Complexes

The design of effective chiral ligands is central to the field of asymmetric catalysis, with the ligand being responsible for transferring stereochemical information to the catalytic center. nih.gov this compound serves as a valuable chiral scaffold in the development of ligands for transition metal complexes, particularly those involving iridium. The utility of N-protected prolinols in creating building blocks for chiral ligands has been demonstrated in various synthetic strategies. nih.gov For instance, strategies for synthesizing protected 4-alkylprolinols often proceed via asymmetric hydrogenation, highlighting the importance of the substituted pyrrolidine framework. nih.govfigshare.com

Cationic iridium(I) complexes, when paired with chiral P,N-ligands, have emerged as highly efficient and versatile catalysts for the enantioselective hydrogenation of olefins. researchgate.net These catalysts are often air-stable and easy to handle, a significant advantage over some rhodium- and ruthenium-based systems. researchgate.net The modular nature of ligands derived from scaffolds like this compound allows for systematic tuning of steric and electronic properties to optimize catalyst performance for specific substrates. nih.gov This approach has led to the development of "privileged ligands" that demonstrate broad applicability and high levels of enantiocontrol across different metal-catalyzed reactions. nih.gov The development of chiral-at-metal iridium complexes, where the metal center itself is the sole source of chirality, represents another advanced strategy in which the ligand architecture, derived from precursors like this compound, dictates the helical environment of the complex. nih.gov

Application in Trisubstituted Olefin Hydrogenation

The asymmetric hydrogenation of trisubstituted and tetrasubstituted olefins remains a formidable challenge in organic synthesis due to the steric hindrance around the double bond and the lack of coordinating functional groups in unfunctionalized substrates. nih.gov Iridium complexes featuring chiral ligands are particularly well-suited for this transformation. The Crabtree catalyst (Ir[COD]PyPCy₃]PF₆), for example, has proven highly effective in the diastereoselective hydrogenation of exocyclic olefins derived from protected prolinol precursors, leading to trans-substituted pyrrolidines. nih.govfigshare.com

While direct examples using this compound-derived ligands on trisubstituted olefins are specific, the general principle is demonstrated by the success of related systems. Pfaltz's application of iridium/phosphinyl oxazoline (B21484) (PHOX) complexes was a significant step forward in the hydrogenation of challenging olefins. nih.gov These P,N-type ligands, which share structural motifs with ligands derivable from this compound, have been successfully applied to the hydrogenation of various unfunctionalized olefins where other catalysts show limited effectiveness. researchgate.netnih.gov The data below illustrates the performance of a chiral-at-iridium catalyst in a related asymmetric transformation, showcasing the high selectivity achievable with such complexes.

Table 1: Performance of Chiral Iridium Catalyst in Asymmetric Cycloaddition nih.gov
CatalystSubstratesYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio
Λ-IrS (2.0 mol %)Nitrone 42 + 2-acyl imidazole (B134444) 35a8698Single diastereoisomer

Other Asymmetric Reactions (e.g., Darzens reaction, Mannich reactions)

Spirocyclic Oxindole Synthesis

The spirooxindole framework is a privileged heterocyclic motif found in a wide array of natural alkaloids and pharmacologically active agents. beilstein-journals.orgresearchgate.net This has made the development of stereoselective methods for their synthesis an area of intense research. beilstein-journals.orgnih.gov One common method for constructing the related spiro-epoxyoxindole core is the Darzens reaction, which involves the condensation of isatins with phenacyl bromides or 3-chlorooxindoles with aldehydes. beilstein-journals.orgbeilstein-archives.org

While the direct use of this compound as a catalyst for this specific transformation is not detailed in the provided sources, the synthesis of these complex chiral structures often relies on asymmetric catalysis. beilstein-archives.org For instance, chiral-at-iridium(III) complexes have been shown to be highly effective Lewis acid catalysts for various enantioselective cycloaddition reactions, achieving excellent yields and selectivities. nih.gov This demonstrates the potential for sophisticated chiral catalysts, including those derived from scaffolds like this compound, to control the stereochemistry in complex multi-bond forming reactions that lead to structures such as spirocyclic oxindoles. The synthesis often involves the generation of a carbanion intermediate that attacks a carbonyl group, followed by an intramolecular cyclization to form the spiro-oxirane framework. beilstein-archives.org

Stereoselective Mannich Reactions

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that produces β-amino carbonyl compounds. nih.gov The development of direct, asymmetric, three-component Mannich reactions catalyzed by small organic molecules like L-proline has been a significant advancement in the field. nih.gov Given that this compound is a derivative of L-proline, the mechanistic principles are closely related. These reactions often proceed through an enamine intermediate formed between the ketone and the proline catalyst. ias.ac.inresearchgate.net

The catalyst's structure is crucial in controlling the stereochemical outcome. For example, using (S)-pipecolic acid instead of (S)-proline as a catalyst in the reaction between aldehydes and N-p-methoxyphenyl-protected α-imino ethyl glyoxylate (B1226380) leads to different diastereoselectivity, providing both syn- and anti-products with high enantioselectivity. nih.gov This highlights how modifications to the pyrrolidine ring scaffold influence the transition state geometry and, consequently, the product distribution. nih.gov The combination of a prolinol ether catalyst with a Brønsted acid has been shown to promote highly anti-selective and enantioselective Mannich reactions of aldehydes with unactivated imines. rsc.org

Table 2: Stereoselectivity in Pipecolic Acid-Catalyzed Mannich Reaction nih.gov
Aldehyde Substituent (R)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess of syn-Product (ee %)Enantiomeric Excess of anti-Product (ee %)
CH₃CH₂-751.4:1>98>98
(CH₃)₂CH-722:1>98>98
CH₃(CH₂)₄-681.5:1>98>98

Mechanistic Insights and Transition State Analysis in Catalysis

Computational Studies and DFT Calculations

Understanding the mechanism and the origin of stereoselectivity in asymmetric catalysis heavily relies on computational methods, particularly Density Functional Theory (DFT) calculations. nih.govresearchgate.net These studies allow for the detailed analysis of reaction pathways and the geometries of transition states, which are often difficult to probe experimentally. nih.gov For reactions catalyzed by proline and its derivatives, DFT has been instrumental in elucidating the role of the catalyst and predicting stereochemical outcomes. nih.govresearchgate.net

In proline-catalyzed Mannich and aldol reactions, the key intermediate is an enamine formed from the catalyst and a carbonyl donor. researchgate.netnih.gov The stereoselectivity is determined during the subsequent C-C bond-forming step, where the enamine attacks an acceptor molecule. researchgate.netnih.gov DFT calculations have shown that the stereochemical outcome is governed by the relative activation energies of the various possible diastereomeric transition states. researchgate.netnih.gov For instance, in the Mannich reaction, the s-cis- or s-trans-enamine can attack the re or si face of the imine acceptor, leading to different stereoisomers. nih.gov Computational models have revealed that non-covalent interactions, such as hydrogen bonding within the transition state, play a crucial role in stabilizing the favored pathway, thereby leading to high enantioselectivity. nih.govchemrxiv.org These computational models can accurately predict stereoselectivity trends by comparing the relative activation energies, often with errors of less than 0.5 kcal/mol. nih.gov

Proposed Catalytic Cycles (e.g., Enamine Mechanism)

In asymmetric catalysis, this compound, like its parent amino acid L-proline, is proposed to operate through a well-established enamine catalytic cycle. libretexts.orgnih.govnih.gov This mechanism is fundamental to a broad range of transformations, including aldol, Mannich, and Michael reactions, catalyzed by secondary amines. libretexts.orgresearchgate.netresearchgate.net The cycle can be broken down into three key steps: enamine formation, nucleophilic attack, and hydrolysis/catalyst regeneration.

The catalytic cycle begins with the reaction between the chiral secondary amine of the this compound catalyst and a carbonyl compound (typically a ketone or an aldehyde). This condensation reaction proceeds through a carbinolamine or hemiaminal intermediate, which then dehydrates to form a nucleophilic enamine intermediate. researchgate.netmdpi.com The formation of this enamine is a crucial activation step, as it raises the energy of the highest occupied molecular orbital (HOMO) of the carbonyl compound, making it a more potent nucleophile. nih.gov The stereochemistry of the enamine, particularly the orientation around the C=C double bond, is influenced by the rigid pyrrolidine ring.

Once formed, the chiral enamine attacks an electrophilic substrate, such as an aldehyde in an aldol reaction or a nitroolefin in a Michael addition. libretexts.orgresearchgate.net The inherent chirality of the this compound scaffold directs this attack to occur on a specific face of the electrophile, thereby establishing the new stereocenter in the product. libretexts.org This stereocontrol is governed by the transition state geometry, which is organized to minimize steric interactions and maximize stabilizing electronic interactions. researchgate.net The attack results in the formation of a new carbon-carbon bond and an iminium ion intermediate. libretexts.orgresearchgate.net

The table below summarizes the proposed enamine catalytic cycle for a generic reaction between a ketone and an electrophile catalyzed by this compound.

StepDescriptionReactantsIntermediatesProducts
1 Enamine Formation This compound, KetoneCarbinolamineChiral Enamine, Water
2 Nucleophilic Attack Chiral Enamine, ElectrophileIminium Ion-
3 Hydrolysis Iminium Ion, Water-Chiral Product, Regenerated this compound

Role of Hydrogen Bonding and Steric Control

The high degree of stereoselectivity achieved with this compound as a chiral scaffold is primarily attributed to the synergistic effects of steric hindrance and hydrogen bonding in the transition state of the stereodetermining step. nih.govbirmingham.ac.uk These non-covalent interactions effectively create a highly organized chiral environment that dictates the facial selectivity of the reaction.

Steric Control: The most significant source of steric hindrance in this compound is the bulky carbobenzyloxy (Cbz) group attached to the hydroxymethyl moiety. This group effectively blocks one face of the enamine intermediate. libretexts.org Consequently, the incoming electrophile is forced to approach from the less hindered face to minimize steric repulsion. libretexts.orgnih.gov This concept is illustrated in many proline-catalyzed reaction models where substituents on the pyrrolidine ring direct the approach of the reactants. libretexts.org The fixed (S)-configuration of the pyrrolidine ring, combined with the steric demand of the Cbz group, creates a well-defined three-dimensional space that controls the orientation of the substrates in the transition state assembly.

Hydrogen Bonding: Although this compound lacks the carboxylic acid group of proline, which is a key element for bifunctional catalysis in the parent amino acid, it can still participate in hydrogen bonding. mdpi.com The urethane (B1682113) linkage within the Cbz group contains an N-H bond that can act as a hydrogen-bond donor. This N-H group can form a hydrogen bond with the electrophile (e.g., the oxygen atom of an aldehyde or a nitro group of a nitroolefin), pre-organizing it into a specific orientation for the nucleophilic attack. This interaction helps to rigidify the transition state, leading to a more ordered arrangement and enhancing enantioselectivity. nih.gov While less acidic than a carboxylic acid proton, this hydrogen-bonding capability is a crucial feature for achieving high levels of stereocontrol.

The interplay between these two factors is critical. Steric hindrance provides a coarse level of control by dictating the general direction of electrophile approach, while hydrogen bonding fine-tunes the orientation of the electrophile within the transition state, locking it into a conformation that leads to the desired enantiomer.

The following table outlines the specific contributions of steric and electronic effects to stereocontrol in this compound catalyzed reactions.

Interaction TypeContributing Group(s)Role in Stereocontrol
Steric Hindrance Carbobenzyloxy (Cbz) group, Pyrrolidine ringBlocks one face of the enamine, forcing the electrophile to approach from the less hindered side.
Hydrogen Bonding Urethane N-H from the Cbz groupOrients and activates the electrophile, rigidifying the transition state for enhanced facial selectivity.

Cbz L Prolinol in Medicinal Chemistry and Pharmaceutical Development

Role as a Key Intermediate in Drug Synthesis

Cbz-L-Prolinol plays a crucial role as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules. cymitquimica.com Its structure, incorporating the protected pyrrolidine (B122466) ring of proline and a reactive hydroxyl group, allows for diverse chemical transformations while maintaining the desired stereochemistry. chemimpex.comcymitquimica.com The Cbz group provides temporary protection for the nitrogen atom, enabling selective reactions at other functional groups and can be removed under mild conditions to reveal the free amino group for further synthesis steps.

Synthesis of Bioactive Molecules and Peptide-Based Drugs

This compound is utilized as a valuable building block in the synthesis of various bioactive molecules, particularly in the development of peptide-based drugs. chemimpex.comchemimpex.com It serves as a protected amino acid derivative in peptide synthesis, allowing for the selective modification of amino acids without interfering with other functional groups. chemimpex.com The incorporation of Cbz-protected amino acids, including proline derivatives, is a common strategy in both solid-phase and liquid-phase peptide synthesis for constructing complex peptide sequences. nih.govunive.itacs.org This is essential for creating peptides and proteins used in biochemical and pharmacological research. smolecule.com

Development of Prodrugs for Enhanced Bioavailability

The compound plays a crucial role in the development of pharmaceutical compounds, particularly in creating prodrugs designed to enhance bioavailability and therapeutic efficacy. chemimpex.comchemimpex.com Prodrug strategies often involve linking a drug molecule to a carrier that can improve its pharmacokinetic properties, such as solubility, permeability, and metabolic stability. nih.govresearchgate.netmdpi.com Amino acids and their derivatives, like this compound, are frequently used as carriers in prodrug design due to their inherent biological compatibility and the potential to utilize endogenous transport mechanisms. nih.govresearchgate.netgoogle.com

Precursors for Pyrrolidine-Containing Pharmaceutical Agents

As a pyrrolidine derivative, this compound serves as a precursor for the synthesis of various pharmaceutical agents containing the pyrrolidine ring structure. google.com The pyrrolidine moiety is a prevalent heterocyclic fragment found in numerous drugs and natural products with a wide range of biological activities. whiterose.ac.ukmdpi.com (S)-Prolinol, the deprotected form of this compound, is a common starting material for the synthesis of many drugs. mdpi.com this compound's protected form and chiral center make it a valuable intermediate for introducing the desired stereochemistry and functionalization into complex pyrrolidine-containing pharmaceuticals. cymitquimica.comgoogle.com

Exploration of Derivatives for Biological Activities

Derivatives of this compound are explored for their potential biological activities, contributing to the understanding of biological processes and disease mechanisms. chemimpex.com The ability to functionalize the hydroxymethyl group and modify the pyrrolidine ring allows for the creation of diverse analogs with tailored properties for interacting with biological targets. chemimpex.comchemimpex.com

Enzyme Inhibition Studies

This compound derivatives have been investigated for their potential to inhibit specific enzymes. chemimpex.com For instance, derivatives have been studied for their roles as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and implicated in type 2 diabetes. smolecule.com While studies on Cbz-L-Proline (a related compound) have demonstrated potent in vitro and in vivo inhibition of prolidase, a peptidase involved in connective tissue metabolism, this highlights the potential for Cbz-protected proline derivatives to act as enzyme inhibitors. nih.govmedchemexpress.comchemicalbook.in Modifications to the structure of these derivatives can significantly affect their binding affinity and specificity towards target enzymes. smolecule.com

Receptor Binding Studies

Research involving this compound derivatives includes studies on their interaction with various receptors. chemimpex.com The conformational restrictions imposed by the pyrrolidine ring and the ability to introduce different substituents on the this compound scaffold allow for the design of molecules that can interact with specific receptor binding sites. biorxiv.orgbiorxiv.org Studies on related Cbz-protected proline derivatives have explored their binding to receptors, such as angiotensin receptors, where stereochemistry plays a crucial role in binding affinity. Peptidomimetics synthesized using Cbz protection of alpha-allylproline have also shown enhanced binding to dopamine (B1211576) receptors, suggesting the utility of this protecting group and scaffold in developing ligands for G-protein-coupled receptors. nih.gov

Anticancer Compound Synthesis and Evaluation

Cbz-protected proline derivatives, including those structurally related to this compound, have been explored in the synthesis and evaluation of potential anticancer agents. For instance, N-Cbz-L-proline methyl ester was utilized in the synthesis of a mitochondria-targeting poly(ADP-ribose) Polymerase-1 (PARP-1) inhibitor, XJB-Veliparib nih.gov. The synthesis involved treating N-Cbz-L-proline methyl ester with NaHMDS and MeI, followed by saponification to yield an acid intermediate. This intermediate was then coupled with methyl 2,3-diaminobenzoate, leading to the formation of a benzimidazole (B57391) core structure nih.gov. Deprotection of the Cbz group via hydrogenation was a subsequent step in the synthesis of the final compound nih.gov.

Another related compound, N-Carbobenzoxy-trans-4-hydroxy-L-prolinol, is highlighted for its role as a key intermediate in the synthesis of various bioactive molecules, including peptide-based drugs chemimpex.com. This compound is utilized in research focused on drug development, particularly in creating prodrugs aimed at enhancing bioavailability and therapeutic efficacy chemimpex.com. Its application extends to biochemical research for studying enzyme activity and protein interactions chemimpex.com. The compound is considered valuable in the development of novel therapeutics, including those potentially relevant to cancer treatment chemimpex.com.

Furthermore, research into proline metabolism has revealed its significant role in supporting the hypoxic response in hepatocellular carcinoma (HCC) aacrjournals.org. Proline metabolism was found to be markedly altered in HCC tumor tissue, characterized by accelerated consumption of proline and accumulation of hydroxyproline (B1673980) aacrjournals.org. This metabolic shift correlated with α-fetoprotein levels and poor prognosis in HCC aacrjournals.org. Hypoxia was shown to promote proline biosynthesis via ALDH18A1, leading to hydroxyproline accumulation, which in turn modulated HIF1α stability, crucial for HCC cell survival under hypoxia aacrjournals.org. Inhibition of proline biosynthesis significantly induced apoptosis and sensitized HCC cells to sorafenib, suggesting proline biosynthesis as a potential therapeutic target in HCC aacrjournals.org. While these studies focus on proline metabolism itself, they underscore the broader relevance of the proline scaffold and its derivatives, such as this compound, in the context of cancer research and drug development.

Neuroscience and Neurological Disorder Therapeutics

The proline scaffold and its derivatives are relevant in the context of neuroscience and neurological disorder therapeutics, primarily through their incorporation into molecules being investigated for such applications or their involvement in related metabolic pathways. While direct therapeutic applications of this compound are not explicitly detailed in the search results, related compounds and metabolic pathways show connections to this field.

Glypromate (glycyl-L-prolyl-L-glutamic acid), a small endogenous peptide containing L-proline, is being researched for its potential in treating neurodegenerative diseases such as Parkinson's, Alzheimer's, and Huntington's diseases, as well as other CNS-related disorders researchgate.net. Research efforts have focused on developing chemical derivatives of Glypromate to improve its pharmacokinetic properties researchgate.net.

N-Carbobenzoxy-trans-4-hydroxy-L-prolinol is also mentioned in the context of research related to neurological disorders chemimpex.com. Its use as an intermediate in the synthesis of bioactive molecules suggests its potential contribution to the development of therapeutics for these conditions chemimpex.com.

Studies on amino acid transporters, such as SLC1A4 (ASCT1) and SLC1A5 (ASCT2), which are relevant in neuroscience, have utilized protected proline derivatives nih.gov. Hydroxy-L-proline, a conformationally restricted amino acid, serves as a scaffold for synthesizing multi-functionalized pyrrolidines to probe the ligand binding sites of biological targets, including these transporters nih.gov. N-Cbz-trans-4-hydroxy-L-proline was used in the synthesis of hydroxy-L-proline derivatives investigated as inhibitors of SLC1A4 and SLC1A5 nih.gov.

Although Carbamazepine (B1668303) (CBZ) is a distinct compound from this compound, its frequent mention in the context of neurological disorders like epilepsy and paroxysmal kinesigenic dyskinesia nih.govresearchgate.net highlights the importance of understanding the effects of various compounds on neuronal activity and related pathways. Carbamazepine is known to affect ion channels and synaptic transmission nih.govnih.gov.

Metabolic Investigations and Biochemical Pathways

Metabolic investigations involving this compound primarily relate to the metabolic fate of the Cbz protecting group and the involvement of the proline scaffold in various biochemical pathways.

Investigation of this compound in Biochemical Pathways

While specific investigations directly tracking the metabolism of this compound are not detailed, the metabolic fate of Cbz-protected compounds in general provides insight. The Cbz group is a common protecting group for amines in peptide synthesis and organic synthesis fiveable.me. Its removal is often achieved through catalytic hydrogenation, which cleaves the benzyloxycarbonyl group fiveable.mebeilstein-journals.orgnih.gov.

The proline moiety of this compound is a derivative of L-proline, an amino acid involved in numerous biochemical processes. Proline metabolism is linked to pathways such as arginine and glutamine metabolism mdpi.com. Investigations into the metabolism of compounds structurally related to proline can provide context for the potential biochemical transformations of this compound.

Proline Metabolic Pathway Crosslinks

L-Proline is a non-essential amino acid synthesized from glutamic acid nih.gov. It is a component of collagen and plays a role in the proper functioning of joints and tendons nih.gov. Proline metabolism is interconnected with other metabolic pathways, including those involving arginine and glutamine mdpi.com. For example, differential metabolites enriched in arginine and proline metabolism were observed in studies investigating the antioxidant mechanism of Lycium barbarum extract in a carbendazim-induced cell injury model mdpi.com. This highlights the involvement of proline metabolism in cellular responses and potentially in disease states.

Studies on hepatocellular carcinoma have shown that proline metabolism is significantly altered and supports the hypoxic response aacrjournals.org. This involves the biosynthesis of proline from glutamine and the subsequent accumulation of hydroxyproline, impacting HIF1α stability aacrjournals.org. These findings demonstrate the crucial crosslinks between proline metabolism and pathways vital for cell survival and proliferation, particularly in the context of disease.

Metabolic Transformations of Cbz-Protected Compounds

The metabolic transformation of Cbz-protected compounds typically involves the removal of the Cbz group. As a carbamate (B1207046), the Cbz group can be cleaved, commonly through hydrogenolysis fiveable.mebeilstein-journals.orgnih.gov. This deprotection step is essential in synthetic routes to liberate the free amine.

In biological systems, enzymes capable of cleaving carbamate linkages could potentially metabolize Cbz-protected compounds. While direct enzymatic studies on this compound metabolism are not provided, the metabolic fate of other Cbz-protected amines or related structures can offer insights. For instance, studies on the metabolic transformations of drugs like Carbamazepine (which contains a carbamoyl (B1232498) group, structurally related to the Cbz group) involve oxidation and conjugation pathways, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5 researchgate.netnih.govliverpool.ac.uk. However, the specific enzymatic cleavage of the Cbz group in a biological context would depend on the availability and activity of relevant enzymes.

Research on antibiotic conjugates with Cbz-protected amines has also explored their mass-spectroscopic fragmentation patterns, providing analytical methods to characterize these transformations mdpi.com.

Implications for Drug Metabolism and Efficacy

The presence and subsequent removal of the Cbz protecting group can have significant implications for the drug metabolism and efficacy of a compound. As a lipophilic group, the Cbz moiety can influence the pharmacokinetic properties of a molecule, including its absorption, distribution, metabolism, and excretion (ADME).

Metabolic cleavage of the Cbz group would release the free amino alcohol, L-Prolinol, and benzyl (B1604629) alcohol, along with carbon dioxide. The rate and extent of this deprotection in vivo would determine the concentration of the active compound (if L-Prolinol or a further metabolite is the active species) over time. This metabolic transformation can be considered a type of prodrug activation, where the protected form is administered and then converted metabolically to the active form nih.gov.

The stability of the Cbz group in biological matrices and the efficiency of its enzymatic or chemical cleavage would directly impact the bioavailability and duration of action of the drug. Variations in metabolic enzyme activity among individuals could lead to differences in the rate of Cbz deprotection, potentially affecting drug efficacy and contributing to interpatient variability in response.

Understanding the metabolic fate of this compound and other Cbz-protected compounds is crucial during drug development to predict their pharmacokinetic profiles, optimize dosing strategies, and assess potential drug-drug interactions if metabolic enzymes are involved.

Advanced Research Techniques and Methodologies for Cbz L Prolinol Studies

Spectroscopic and Chromatographic Characterization in Research

Spectroscopic and chromatographic techniques are fundamental for confirming the identity, purity, and structural details of Cbz-L-Prolinol and related compounds synthesized or used in reactions.

Chiral HPLC Analysis for Enantiomeric Purity

Chiral High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the enantiomeric purity (ee) of this compound and products derived from reactions catalyzed by proline-based organocatalysts. The separation of enantiomers is achieved through the use of chiral stationary phases, which allow for the formation of transient diastereomeric complexes with different bonding energies, leading to differential retention times on the column. scielo.br This method is widely applied in asymmetric synthesis to evaluate the effectiveness of chiral catalysts in producing enantiomerically enriched compounds. scielo.br For instance, chiral HPLC analysis using columns like Chiralpak AD-H or Lux 3u Cellulose-2 with mobile phases such as n-hexanes/2-propanol mixtures has been employed to determine the enantiomeric excess of products in reactions involving proline derivatives. rsc.org The choice of stationary phase and mobile phase composition is critical for achieving optimal separation of the enantiomers. rsc.orgsigmaaldrich.com

Column TypeMobile PhaseFlow Rate (mL/min)Detector (nm)Example ApplicationCitation
CHIRAL PAK AD-Hn-hexane/i-PrOH (85:15)0.65230Product analysis with >99% ee rsc.org
Lux 3u Cellulose-2n-hexane/i-PrOH (7:3)1.0206Product analysis with 54% ee rsc.org
Lux 3u Cellulose-2n-hexane/i-PrOH (6:4)1.0210Product analysis with >99% ee rsc.org
Lux 3u Cellulose-2n-hexane/i-PrOH (8:2)1.0206Product analysis with 54% ee rsc.org
Astec® CHIROBIOTIC® TWater/Acetonitrile (95:5)1.0210Analysis of Proline Enantiomers sigmaaldrich.com

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of this compound and its reaction products. slideshare.net Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques (such as COSY and HSQC) provide detailed information about the connectivity of atoms and the spatial arrangement of functional groups within the molecule. slideshare.netscielo.org.za For Cbz-protected amino acid derivatives, NMR spectroscopy is used to confirm the presence of the Cbz group, the proline ring structure, and any modifications or additions to the molecule. Chemical shifts, multiplicities, and coupling constants in ¹H NMR spectra are analyzed to assign signals to specific protons, while ¹³C NMR provides information about the carbon skeleton. rsc.org In some studies, NMR has been used to monitor reaction progress and identify intermediates, such as the rapid formation of an oxazoline (B21484) intermediate detected by NMR spectroscopy in studies involving L-prolinol-based chiral solvents. rsc.org Analysis of NMR spectra can also provide insights into the preferred conformations of different diastereomers. researchgate.net

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling techniques complement experimental studies by providing theoretical insights into the electronic structure, stability, reactivity, and conformational preferences of this compound. These methods help in understanding reaction mechanisms and designing more efficient catalysts or synthetic strategies. researchgate.net

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used quantum mechanical method in computational chemistry for calculating the electronic structure and properties of molecules. researchgate.netnih.gov DFT studies can provide valuable information about the optimized geometries, relative energies of different conformers, and electronic distribution within this compound. unibas.it This is particularly useful for understanding the influence of the Cbz group and the proline ring on the molecule's reactivity and conformational landscape. DFT calculations can also be used to estimate energy barriers for conformational changes, such as proline ring inversion. Furthermore, DFT is applied to study transition states in reactions catalyzed by proline derivatives, helping to elucidate the mechanism and the origin of stereoselectivity. unibas.itresearchgate.net Benchmarking DFT results against experimental data, such as circular dichroism or X-ray crystallography, is important for validating computational predictions.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational techniques used to simulate the time evolution of a molecular system. mdpi.com By applying classical mechanics to atoms and molecules, MD simulations can provide insights into the dynamic behavior, conformational flexibility, and interactions of this compound in different environments, such as in solution. nih.gov Although specific MD simulations solely focused on this compound were not extensively detailed in the search results, MD simulations have been performed for related proline derivatives and systems involving Cbz-protected compounds to understand structural changes and interactions. core.ac.ukescholarship.orgresearchgate.net MD simulations can help explore the conformational space accessible to this compound and understand how its flexibility might influence its role in catalysis or other applications. nih.gov

Conformational Analysis and Transition State Modeling

Conformational analysis involves studying the different spatial arrangements (conformers) that a molecule can adopt due to rotation around single bonds. For a molecule like this compound with a flexible Cbz group and a proline ring, understanding its preferred conformations is important as it can influence reactivity and catalytic activity. Computational methods, including DFT and molecular mechanics, are used to perform conformational searches and determine the relative energies of different conformers. unibas.itnih.gov Transition state modeling, often employing DFT, is crucial for understanding reaction mechanisms and predicting reaction rates and stereoselectivity. unibas.itresearchgate.net By locating and characterizing the transition states of reactions involving this compound or proline-based catalysts, researchers can gain insights into the energy barriers and the factors that govern the stereochemical outcome. unibas.itresearchgate.net This involves calculating the geometry and energy of the transition state, which represents the highest energy point along the reaction pathway between reactants and products. unibas.it

Kinetic Studies and Reaction Monitoring

Kinetic studies and reaction monitoring are crucial for understanding the mechanisms of reactions involving this compound and for optimizing reaction conditions to improve efficiency and yield. These studies provide insights into reaction rates, intermediate formation, and the influence of various parameters.

Reaction Rate and Yield Optimization

Optimizing reaction rate and yield is a critical aspect of synthetic chemistry involving compounds like this compound. Kinetic studies provide the data necessary to understand how different reaction parameters influence these factors, guiding optimization efforts.

Factors that significantly impact reaction rate and yield include catalyst loading, solvent, temperature, concentration, and the presence of additives. For example, in organocatalytic reactions utilizing Cbz-L-proline derivatives, studies have investigated the effect of catalyst loading on both yield and enantioselectivity. mdpi.com It has been observed that for some catalysts, decreasing the catalyst amount can lead to a significant reduction in enantiocontrol, while others maintain activity even at lower loadings. mdpi.com

Solvent choice is another crucial parameter. Studies have shown that the reaction solvent can significantly influence both the chemical yield and enantioselectivity of reactions catalyzed by proline derivatives. tubitak.gov.tr For instance, in a Michael addition reaction, using DMSO as a solvent resulted in good yield and stereoselectivity compared to other solvents like CHCl3 or toluene (B28343). tubitak.gov.tr The addition of water has also been shown to improve reaction yield and enantioselectivity in certain proline-catalyzed reactions. tubitak.gov.tr

Concentration can also play a major role in reaction yield. In the palladium-catalyzed C(sp3)–H arylation of N-Cbz proline amide, increasing the reaction concentration significantly increased the yield of the desired product. acs.org Running the reaction without a solvent further increased the conversion and isolated yield. acs.org

Detailed kinetic modeling can be used to interpret degradation kinetics and estimate rate constants of reactions involving related compounds. nih.gov For instance, kinetic modeling was used to understand the enhanced oxidation of carbamazepine (B1668303) (CBZ) by a ferrate(VI)-proline system, estimating the rate of the reaction of an intermediate Fe(V) species with CBZ. nih.gov This demonstrates how kinetic analysis can provide quantitative data on reaction rates, which is essential for optimization.

Optimization studies often involve systematically varying these parameters to identify the conditions that provide the best balance of reaction rate, yield, and selectivity. Data from these studies can be presented in tables to clearly show the effect of different conditions.

Here is an example of how data from an optimization study (based on the search results regarding Cbz-protected proline derivatives in catalytic reactions) could be presented:

EntryCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Enantioselectivity (% ee)
140CHCl3RT8551
220CHCl3RT8865
310CHCl3RT8372
410DMSORT8081
510DMSORT9087

Further optimization can involve modifying the catalyst structure itself. mdpi.com Comparing different Cbz-L-proline derivatives with variations in the amide residue has shown that the structure of the catalyst significantly influences asymmetric induction and reaction efficiency. mdpi.com

Conclusion and Future Research Perspectives

Recapitulation of Cbz-L-Prolinol's Impact on Modern Organic Synthesis

This compound, also known as N-Carbobenzoxy-L-prolinol or N-Benzyloxycarbonyl-L-prolinol, is a significant chiral building block in modern organic synthesis. Its structure, featuring a protected secondary amine within a pyrrolidine (B122466) ring and a primary alcohol, confers unique properties that are leveraged in various synthetic transformations. This compound is widely utilized in research, particularly in peptide synthesis, where it serves as a protecting group for amino acids, enabling selective modifications without interfering with other functional groups chemimpex.com. It plays a crucial role in the development of pharmaceutical compounds, including the creation of prodrugs to enhance bioavailability and therapeutic efficacy chemimpex.com. As an intermediate in organic reactions, it facilitates the synthesis of complex molecules, often leading to improved yields and selectivity chemimpex.com. Furthermore, this compound is employed in asymmetric synthesis, contributing to the production of chiral compounds essential in the manufacture of many drugs chemimpex.com. Its applications extend to biochemical research, where it is used in studies involving enzyme inhibitors and receptor binding chemimpex.com. The compound's unique structure, enhanced stability, and reactivity make it a valuable asset for researchers in the pharmaceutical and chemical industries, streamlining synthesis processes and improving yields and selectivity chemimpex.com.

Challenges and Opportunities in this compound Chemistry

Despite its established utility, challenges and opportunities persist in this compound chemistry. One inherent challenge, common to many protected amino acid derivatives used in peptide synthesis, can be their solubility in certain reaction media, potentially requiring the use of co-solvents or specific techniques to ensure efficient coupling nih.govunive.it. The removal of the Cbz protecting group, typically achieved through hydrogenation, requires specific conditions and catalysts nih.gov. While generally efficient, optimizing deprotection for complex or sensitive molecules remains an area of research.

Opportunities lie in exploring novel catalytic applications for this compound and its derivatives. Proline and its derivatives are well-established organocatalysts, particularly in asymmetric synthesis, operating via enamine or iminium ion intermediates csic.esresearchgate.netresearchgate.net. This compound, with its protected amine and hydroxyl group, presents opportunities for the design of new chiral ligands or organocatalysts with tailored electronic and steric properties. Research into modifying the Cbz group or the prolinol scaffold could lead to catalysts with enhanced reactivity, selectivity, or broader substrate scope in various asymmetric transformations, such as aldol (B89426) reactions, Michael additions, and Mannich reactions csic.esresearchgate.netacs.org. The development of more efficient and selective catalysts from prolinol derivatives is an active area of research acs.org.

Potential for Novel Applications and Interdisciplinary Research

The potential for novel applications of this compound and its derivatives spans various disciplines. In medicinal chemistry, beyond its role as a building block in peptide synthesis and prodrug design, modifications of the Cbz or prolinol moieties could lead to compounds with specific biological activities, such as enzyme inhibition chemimpex.comsmolecule.com. The exploration of this compound derivatives in the development of novel therapeutic agents, particularly those targeting specific enzymes or receptors, presents a significant opportunity chemimpex.comsmolecule.com.

Interdisciplinary research involving this compound could include its integration into materials science for the creation of novel materials with specific properties, such as improved mechanical strength or thermal stability, potentially through the development of prolinol-based polymers or conjugates chemimpex.compku.edu.cn. The use of this compound as a chiral scaffold for the synthesis of ligands in metal-catalyzed reactions or in the development of new organocatalytic systems for challenging transformations represents another avenue for interdisciplinary collaboration between organic chemistry and catalysis csic.esresearchgate.netacs.org. Furthermore, its application in biochemical research, such as studying enzyme mechanisms and protein interactions, highlights its continued relevance in understanding biological processes chemimpex.comsmolecule.com.

Directions for Sustainable and Environmentally Benign Synthetic Approaches

Future research directions for this compound chemistry should increasingly focus on sustainable and environmentally benign synthetic approaches. This includes developing greener methods for the synthesis of this compound itself, potentially utilizing biocatalytic routes or continuous flow processes to minimize waste and energy consumption.

In applications, promoting reactions involving this compound in environmentally friendly solvents, such as water or bio-based solvents, is a crucial direction nih.govunive.itresearchgate.net. Research into developing this compound-based catalysts or reagents that are effective in aqueous media or require lower catalyst loadings aligns with the principles of green chemistry researchgate.netacs.org. The development of recyclable or immobilized this compound derivatives for catalytic applications could reduce the environmental impact associated with catalyst use and separation researchgate.net. Exploring alternative, milder methods for the deprotection of the Cbz group, potentially avoiding harsh reagents or conditions, would also contribute to more sustainable synthetic protocols. The emphasis on reducing the environmental factor (E-factor) and improving the EcoScale score for processes involving this compound is essential for the future of its application in a sustainable chemical industry rsc.org.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound4576020
L-Proline145742
N-Benzyloxycarbonyl-L-proline101987

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing Cbz-L-Prolinol to ensure reproducibility?

  • Methodological Answer :

  • Synthesis : Use stepwise protection strategies (e.g., carbobenzyloxy [Cbz] group for amine protection) with detailed reaction conditions (solvent, temperature, catalysts). For example, monitor reaction progress via TLC or HPLC and optimize yields by adjusting stoichiometry .
  • Characterization : Employ NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry for structural confirmation. Include purity data (HPLC ≥95%) and melting point analysis. For novel derivatives, provide full spectral assignments and compare with literature values for known analogs .
  • Reproducibility : Document all steps exhaustively, including solvent purification methods, equipment calibration, and batch-specific variations .

Q. How should researchers design a study to investigate the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Experimental Design : Use accelerated stability testing (e.g., 25°C/60% RH, 40°C/75% RH) and analyze degradation products via LC-MS. Include control samples and triplicate measurements to ensure statistical validity .
  • Data Interpretation : Quantify degradation kinetics using Arrhenius equations. Compare results with structurally similar compounds to identify stability trends .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts) observed during this compound characterization?

  • Methodological Answer :

  • Step 1 : Verify purity (e.g., HPLC, elemental analysis) to rule out impurities as the cause .
  • Step 2 : Re-examine solvent effects (e.g., deuterated solvent interactions) and instrument calibration .
  • Step 3 : Compare with computational models (DFT calculations for predicted chemical shifts) or consult crystallographic data if available .
  • Step 4 : If discrepancies persist, publish findings with transparency, noting unresolved anomalies for further investigation .

Q. What statistical and computational approaches are suitable for analyzing structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer :

  • SAR Workflow :

Data Collection : Compile physicochemical properties (logP, pKa), bioactivity data (IC₅₀ values), and structural descriptors (e.g., steric/electronic parameters) .

Multivariate Analysis : Use PCA or PLS regression to identify key variables driving activity. Validate models with cross-testing or bootstrapping .

Contradiction Management : Address outliers via sensitivity analysis or reevaluate experimental assumptions (e.g., assay interference) .

Q. How should researchers address discrepancies between their findings on this compound’s mechanistic role and prior literature?

  • Methodological Answer :

  • Comparative Analysis : Replicate prior studies under identical conditions to confirm reproducibility .
  • Contextual Factors : Consider differences in experimental models (e.g., cell lines vs. in vivo), assay protocols, or reagent sources .
  • Theoretical Frameworks : Apply contradiction analysis frameworks (e.g., TRIZ) to identify "principal contradictions" (e.g., stability vs. reactivity trade-offs) and propose resolution pathways .

Data Presentation and Reporting Guidelines

Q. What criteria should be met when publishing datasets on this compound to ensure transparency and utility for future research?

  • Methodological Answer :

  • Minimum Requirements :
  • Raw spectral data (NMR, MS) as supplementary files .
  • Detailed synthetic protocols with failure cases and optimization steps .
  • Statistical summaries (mean ± SD, n-values) and explicit inclusion/exclusion criteria .
  • FAIR Principles : Ensure data are Findable (DOIs), Accessible (open repositories), Interoperable (standard file formats), and Reusable (metadata templates) .

Q. How can researchers structure a discussion section to critically evaluate the limitations of their this compound study?

  • Methodological Answer :

  • Framework :

Revisit Hypotheses : Explicitly state supported/refuted hypotheses and contextualize with literature .

Limitations : Address sample size constraints, assay sensitivity thresholds, and potential biases (e.g., solvent effects in kinetics) .

Future Directions : Propose follow-up experiments (e.g., isotopic labeling for mechanistic studies) or collaborative validation .

Ethical and Compliance Considerations

Q. What safety and regulatory protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Safety : Use PPE (gloves, goggles), fume hoods, and inert atmosphere setups for reactive intermediates. Reference SDS guidelines for spill management and disposal .
  • Compliance : Adhere to NIH preclinical reporting standards for experimental rigor (e.g., ARRIVE guidelines for in vivo studies) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.